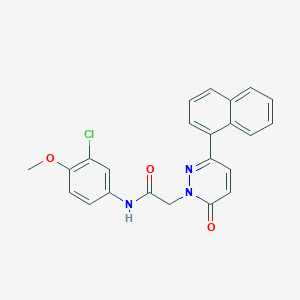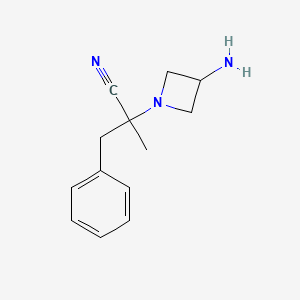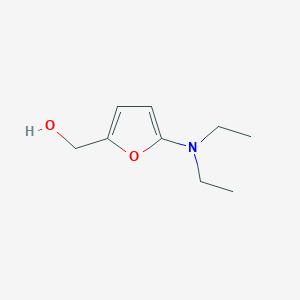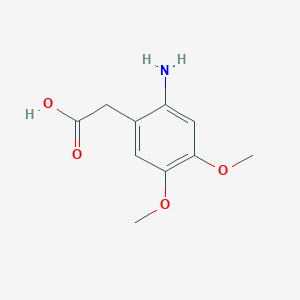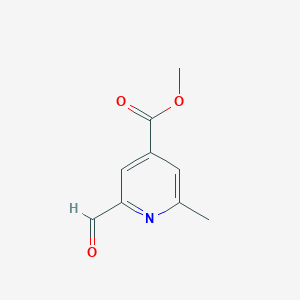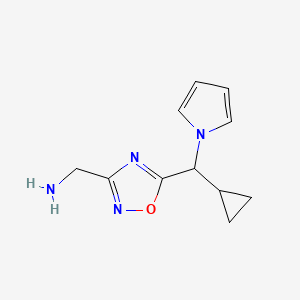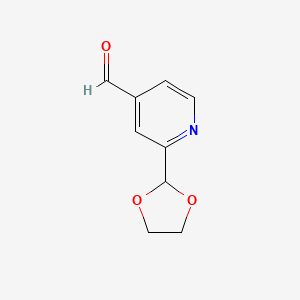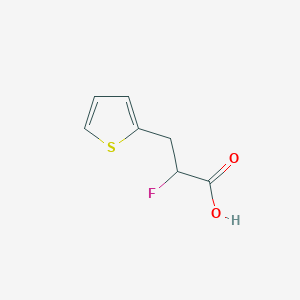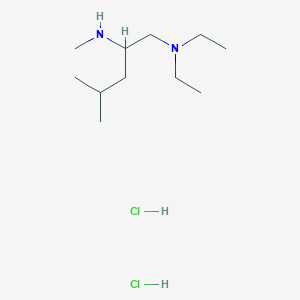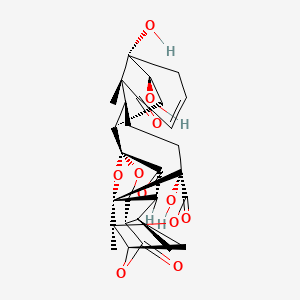
5alpha,6beta-dihydroxy-5,6-dihydrophysalin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physalin D is a naturally occurring compound belonging to the class of withanolides, specifically 16,24-cyclo-13,14-seco steroids. It is primarily found in plants of the Solanaceae family, particularly in species of the genus Physalis, which are annual herbaceous plants widely distributed in tropical and subtropical regions of the world. Physalin D exhibits a variety of pharmacological properties, including anticancer, anti-inflammatory, antiparasitic, antimicrobial, antinociceptive, and antiviral activities .
Preparation Methods
Physalin D can be isolated from the methanol extract of Physalis alkekengi L. fruits using a combination of chromatographic methods such as centrifugal partition chromatography, thin-layer chromatography, and high-performance liquid chromatography. The structure of physalin D is elucidated based on proton and carbon nuclear magnetic resonance spectral analysis with the aid of two-dimensional correlation spectroscopy
Chemical Reactions Analysis
Physalin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of physalin D can lead to the formation of physalin B, while reduction can yield physalin F .
Scientific Research Applications
Physalin D has been extensively studied for its potential therapeutic applications. In chemistry, it serves as a valuable compound for studying the structure-activity relationships of withanolides. In biology and medicine, physalin D has shown promise as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth. It also exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. Additionally, physalin D has demonstrated antiparasitic activity against various protozoan parasites and antimicrobial activity against a range of bacterial and fungal pathogens .
Mechanism of Action
The mechanism of action of physalin D involves multiple molecular targets and pathways. It acts on several cell signaling pathways and activates different mechanisms of cell death or immunomodulation. For instance, physalin D promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, possibly via the signal transducer and activator of transcription pathways. It also inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Physalin D is one of several physalins found in the genus Physalis. Other similar compounds include physalin A, physalin B, physalin F, and physalin G. While all physalins share a common withanolide structure, they differ in their specific functional groups and biological activities. For example, physalin B has been shown to have antibacterial activity, while physalin F exhibits strong antiparasitic properties. Physalin D is unique in its broad spectrum of pharmacological activities, making it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C28H32O11 |
|---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
(1R,2S,5S,8S,9R,14R,15R,17R,18R,21S,24R,26S,27S)-5,14,15-trihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone |
InChI |
InChI=1S/C28H32O11/c1-22-10-17-24(3)28-18(22)19(31)27(39-28,36-11-14(22)20(32)37-17)13-9-16(30)25(34)7-4-5-15(29)23(25,2)12(13)6-8-26(28,35)21(33)38-24/h4-5,12-14,16-18,30,34-35H,6-11H2,1-3H3/t12-,13+,14-,16+,17+,18-,22+,23-,24-,25-,26+,27+,28-/m0/s1 |
InChI Key |
DUGJJSWZRHBJJK-IFSNGKJOSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]3[C@]4([C@]56[C@H]1C(=O)[C@](O5)([C@@H]7C[C@H]([C@]8(CC=CC(=O)[C@@]8([C@H]7CC[C@]6(C(=O)O4)O)C)O)O)OC[C@H]2C(=O)O3)C |
Canonical SMILES |
CC12CC3C4(C56C1C(=O)C(O5)(C7CC(C8(CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)O)O)OCC2C(=O)O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


